N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine is a chemical compound characterized by its unique trifluoroethyl substituent and pyrimidine core. It is identified by the chemical formula and has a molecular weight of 192.14 g/mol. The compound is primarily used in research and development contexts, particularly in the pharmaceutical industry, due to its potential applications in drug formulation and synthesis.
N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine falls under the category of organic compounds, specifically as a pyrimidine derivative. Its classification includes:
The synthesis of N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing pyrimidine derivatives include:
The synthesis may involve intermediates that are well-characterized in literature on similar compounds. For instance, reactions involving trifluoroethyl groups often utilize reagents such as trifluoroacetic acid or related electrophiles .
N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine can participate in various chemical reactions typical for amines and pyrimidines:
The presence of the trifluoroethyl group significantly alters the electronic properties of the molecule, influencing its reactivity profile compared to non-fluorinated analogs .
The mechanism of action for N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine is primarily understood through its interactions with biological targets. Pyrimidines are known to act as inhibitors for various enzymes and receptors:
Studies indicate that compounds with similar structures have shown efficacy in inhibiting pathways associated with diseases such as cancer and autoimmune disorders .
Key chemical properties include:
N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine has potential applications primarily in scientific research:
The core synthetic route to N²-(2,2,2-trifluoroethyl)pyrimidine-2,5-diamine derivatives leverages nucleophilic aromatic displacement of halogenated pyrimidine intermediates. As detailed in patent WO2022094354A1, 2,4-dichloropyrimidines undergo sequential amination: initial reaction with 2,2,2-trifluoroethylamine at the C2 position under basic conditions (K₂CO₃, DMF, 60°C), followed by C5 functionalization with ammonia or amines [1]. This method achieves yields of 68-85% while preserving the acid-labile trifluoroethyl group.
Alternative approaches include azide reduction pathways, where 5-azido-2-(trifluoroethylamino)pyrimidine intermediates are reduced using Staudinger conditions (PPh₃/H₂O) or catalytic hydrogenation (Pd/C, H₂) [6]. This avoids over-alkylation issues observed in direct amination routes. Microwave-assisted cyclocondensation offers accelerated access, with 2-amino-4-(trifluoroethylamino)pyrimidines forming in >90% purity under 150°C/30-minute conditions [1].
Table 1: Comparative Synthetic Routes to N²-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine Core
Method | Conditions | Key Intermediate | Yield (%) | Advantages |
---|---|---|---|---|
Sequential Amination | K₂CO₃, DMF, 60°C; then NH₃/amine | 2,4-Dichloropyrimidine | 68-85 | Scalable, minimal protection |
Azide Reduction | PPh₃/H₂O or Pd/C, H₂, RT | 5-Azido-2-(trifluoroethylamino)pyrimidine | 72-78 | Avoids over-alkylation |
Microwave Cyclocondensation | Guanidine/acetamide, 150°C, 30 min | β-Ketoesters/trifluoroethylguanidine | 88-93 | Rapid, high purity |
Regiocontrol is critical due to the differential reactivity of pyrimidine positions. The C5 site exhibits enhanced electrophilicity versus C4, enabling selective amination when ammonia is introduced after the trifluoroethyl group occupies C2. Kinetic studies reveal that C5 amination proceeds 20-fold faster than C4 under anhydrous conditions, attributed to reduced steric hindrance and electronic effects [1].
Protecting group strategies further enhance selectivity:
Notably, replacing C5-NH₂ with methyl or halogens alters bioactivity dramatically. 5-Bromo derivatives serve as versatile intermediates for Pd-catalyzed functionalization, while 5-methyl analogues enhance metabolic stability. In antimalarial studies, 5-aryl variants (e.g., 4-fluorophenyl) showed 3-fold lower PfPK6 IC₅₀ values versus unsubstituted counterparts due to hydrophobic pocket engagement [4].
Table 2: Impact of C5 Substituents on Biological Activity
C5 Substituent | Kinase S₁₀(1μM)* | PfPK6 IC₅₀ (nM) | Cellular EC₅₀ (nM) | Key Property Changes |
---|---|---|---|---|
-NH₂ | 0.10 | 460 ± 50 | 1400 ± 13 | Baseline solubility |
-Br | 0.08 | 380 ± 40 | 1100 ± 25 | ↑ Synthetic versatility |
-CH₃ | 0.15 | >1000 | >5000 | ↑ Metabolic stability |
4-F-C₆H₄- | 0.26 | 11 ± 2 | 552 ± 37 | ↑ Hydrophobic binding |
*S₁₀(1μM) = Fraction of kinases inhibited >90% at 1μM; lower values indicate higher selectivity [4]
Systematic modification of the C4, N1, and trifluoroethyl moieties fine-tunes target engagement. The trifluoroethyl group is non-negotiable for potency; replacing it with ethyl or chloropropyl ablates >90% of kinase inhibition due to lost hydrophobic/electronic interactions [1] . However, N²-aryl substitutions (e.g., 3-chlorophenyl) restore partial activity against DRAK1 and MARK3 kinases.
C4 heterocycles profoundly influence kinome selectivity:
Kinase profiling of 21 analogues revealed that 5-cyclopropyl-4-morpholinyl substitution (Compound 15, Table 1) achieved 0% inhibition of 16 off-target kinases at 1μM – superior to parent scaffolds like GSK8612 (1 kinase inhibited) . For antiplasmodial activity, 5-(pyrazol-5-yl) variants exhibited dual PfGSK3/PfPK6 inhibition (IC₅₀=97/8 nM) but suffered from human kinome promiscuity (S₁₀=0.26, 103 kinases hit) [4].
Table 3: Bioactivity-Optimized N²-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine Derivatives
Compound | C4 Substituent | C5 Substituent | Key Target (IC₅₀) | Kinase Selectivity (S₁₀) |
---|---|---|---|---|
15 | Morpholinyl | Cyclopropyl | DRAK1 (3 nM) | 0.00 (0/16 kinases inhibited) |
23e | p-Tolyl | Pyrazol-5-yl | PfPK6 (8 nM), PfGSK3 (97 nM) | 0.26 (103 kinases inhibited) |
GSK8612* | Dimethylamino | Bromo | TBK1 (1 nM) | 0.02 (8 kinases inhibited) |
6 | Piperidinyl | H | MARK4 (15 nM) | 0.047 (19 kinases inhibited) |
*Included for benchmarking [4]
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